![molecular formula C26H43N5O7 B607065 Des(benzylpyridyl) Atazanavir CAS No. 1192224-24-0](/img/structure/B607065.png)
Des(benzylpyridyl) Atazanavir
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Overview
Description
Des(benzylpyridyl) Atazanavir is a metabolite of Atazanavir, which is a HIV protease inhibitor . It can be used for the research of HIV-1 infection . Des(benzylpyridyl) Atazanavir may contribute to the effectiveness of Atazanavir but also to its toxicity and interactions .
Synthesis Analysis
Des(benzylpyridyl) Atazanavir is a N-dealkylation product of Atazanavir . It is formed from Atazanavir by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2D6 . A three-step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir has been reported .
Molecular Structure Analysis
The molecular formula of Des(benzylpyridyl) Atazanavir is C26H43N5O7 . Its exact mass is 537.32 and its molecular weight is 537.650 . The elemental analysis shows that it contains C, 58.08; H, 8.06; N, 13.03; O, 20.83 .
Chemical Reactions Analysis
Des(benzylpyridyl) Atazanavir is a major metabolite of the HIV-1 protease inhibitor Atazanavir . It is formed from Atazanavir by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2D6 .
Scientific Research Applications
HIV-1 Protease Inhibition
Des(benzylpyridyl) Atazanavir is a dealkylated metabolite of atazanavir, an HIV protease inhibitor that exhibits antiviral activity . This makes it a potential candidate for the treatment of HIV-1.
Cytochrome P450 Metabolism
The compound is formed from atazanavir by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2D6 . This suggests that it could be used to study the metabolism of drugs and other xenobiotics by these enzymes.
Antiviral Research
Given its origin from an antiviral drug, Des(benzylpyridyl) Atazanavir could be used in antiviral research, particularly in the study of HIV and AIDS .
Immunology & Inflammation
The compound’s role in HIV-1 protease inhibition suggests potential applications in the field of immunology and inflammation .
Infectious Disease
As a metabolite of an antiviral drug, Des(benzylpyridyl) Atazanavir could be used in the study of infectious diseases, particularly viral diseases .
Toxicology & Xenobiotic Metabolism
Des(benzylpyridyl) Atazanavir could be used in the study of toxicology and xenobiotic metabolism, given its formation by cytochrome P450 enzymes .
Mechanism of Action
Des(benzylpyridyl) Atazanavir, like Atazanavir, is a highly selective HIV-1 protease inhibitor . It binds to the site of HIV-1 protease activity and inhibits the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV . This results in the formation of immature, noninfectious viral particles .
properties
IUPAC Name |
methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43N5O7/c1-25(2,3)19(29-23(35)37-7)21(33)28-17(14-16-12-10-9-11-13-16)18(32)15-27-31-22(34)20(26(4,5)6)30-24(36)38-8/h9-13,17-20,27,32H,14-15H2,1-8H3,(H,28,33)(H,29,35)(H,30,36)(H,31,34)/t17-,18-,19+,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAXFCAWZAZCNR-VNTMZGSJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CNNC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CNNC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43N5O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Des(benzylpyridyl) Atazanavir | |
CAS RN |
1192224-24-0 |
Source
|
Record name | Des(benzylpyridyl) atazanavir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192224240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DES(BENZYLPYRIDYL) ATAZANAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86FTF3PBY2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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